molecular formula C10H2Os-8 B12350269 cyclopenta-1,3-diene;osmium(2+)

cyclopenta-1,3-diene;osmium(2+)

Cat. No.: B12350269
M. Wt: 312.4 g/mol
InChI Key: NHMZGLOOGCTKIJ-UHFFFAOYSA-N
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Description

Overview of Organometallic Chemistry of Group 8 Transition Metals

The Group 8 elements of the periodic table consist of iron (Fe), ruthenium (Ru), and osmium (Os). researchgate.net The organometallic chemistry of this group is dominated by iron, primarily due to its high abundance. libretexts.org Ruthenium and osmium are significantly rarer. libretexts.org A defining feature of the organometallic chemistry of these metals is the formation of stable complexes with a variety of organic ligands, most notably the cyclopentadienyl (B1206354) (Cp) ligand. iupac.org These complexes often adhere to the 18-electron rule, which contributes to their stability. While iron, ruthenium, and osmium form analogous compounds, the properties of these complexes can vary significantly down the group. For instance, osmium typically forms stronger metal-carbon and metal-metal bonds compared to ruthenium, which can influence the reactivity and catalytic activity of its complexes. nih.gov

Historical Context of Cyclopentadienyl-Metal Complexes

The field of cyclopentadienyl-metal complexes was revolutionized by the discovery of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951. acs.org This seminal discovery of a "sandwich" compound, where an iron atom is situated between two parallel cyclopentadienyl rings, opened a new chapter in organometallic chemistry. wikipedia.org This breakthrough spurred intense research, leading to the synthesis of a wide array of similar complexes, known as metallocenes, with other transition metals. wikipedia.org The cyclopentadienyl ligand proved to be exceptionally versatile, capable of stabilizing metals in various oxidation states and forming not only sandwich complexes but also "half-sandwich" or "piano-stool" structures. libretexts.org The stability and unique reactivity of these compounds have made them fundamental building blocks in organometallic synthesis and catalysis.

Significance of Osmium in Contemporary Organometallic Research

While the organometallic chemistry of osmium is less explored than that of ruthenium, it holds significant interest for contemporary research. acs.org Osmium's high cost and the toxicity of some of its compounds, like osmium tetroxide, have historically been limiting factors. iupac.org However, osmium complexes exhibit unique properties, such as high stability and a propensity for higher oxidation states, which distinguish them from their lighter congeners. nih.gov In the realm of catalysis, although osmium complexes are often less active than their ruthenium counterparts, they can offer different selectivities and have shown promise in reactions like transfer hydrogenation and hydrogenatio. mdpi.com The study of osmium-cyclopentadienyl complexes, for instance, provides insights into fundamental processes like C-H bond activation. acs.org

Classification of Cyclopentadienyl Osmium(II) Complexes

Metallocenes: These are sandwich compounds with the general formula (C₅H₅)₂Os, known as osmocene. In this structure, the osmium(II) center is bonded to two η⁵-cyclopentadienyl ligands. wikipedia.org Osmocene is a white, stable solid and is isostructural with ruthenocene. wikipedia.org

Half-Sandwich or Piano-Stool Complexes: These complexes contain a single cyclopentadienyl ligand, with the general formula (C₅H₅)OsLₙ, where L represents other ligands. libretexts.org These are among the most common types of cyclopentadienyl osmium complexes and serve as versatile starting materials for the synthesis of other derivatives. illinois.edu

Bent Metallocenes: While less common for osmium than for earlier transition metals, these complexes have the formula (C₅H₅)₂OsXₙ, where the cyclopentadienyl rings are tilted relative to each other. libretexts.org

Cationic Complexes: The compound of interest, cyclopenta-1,3-diene;osmium(2+), formally represents a cationic complex. This can exist as the dicationic osmocene, [Os(C₅H₅)₂]²⁺. nih.gov More commonly, cationic osmium(II) cyclopentadienyl complexes are of the half-sandwich type, such as [CpOs(CO)₂(alkane)]⁺. rsc.org

Research Findings on Cyclopentadienyl Osmium Complexes

Detailed studies have been conducted on various cyclopentadienyl osmium complexes, with osmocene being a primary example.

PropertyData
Compound Name Osmocene
Chemical Formula C₁₀H₁₀Os
Molar Mass 320.42 g/mol
Appearance White solid
Melting Point 234 °C
Boiling Point 298 °C
Crystal Structure Orthorhombic

Table 1: Physical and Structural Properties of Osmocene. wikipedia.org

Compared to the more famous ferrocene, osmocene is less reactive towards electrophilic aromatic substitution but shows a greater tendency to form adducts with Lewis acids. The osmocenium cation, [Os(C₅H₅)₂]⁺, has a tendency to dimerize, forming a binuclear complex with a direct osmium-osmium bond. wikipedia.org

The synthesis of cyclopentadienyl osmium(II) complexes can be achieved through various routes. For instance, osmocene was first synthesized by reacting osmium(IV) chloride with an excess of sodium cyclopentadienide (B1229720). wikipedia.org Half-sandwich complexes are often prepared from precursors like (η⁵-C₅Me₅)₂Os₂Br₄. illinois.edu

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H2Os-8

Molecular Weight

312.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;osmium(2+)

InChI

InChI=1S/2C5H.Os/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2

InChI Key

NHMZGLOOGCTKIJ-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Os+2]

Origin of Product

United States

Synthesis Methodologies for Cyclopentadienyl Osmium Ii Complexes

General Synthetic Strategies for Organoosmium(II) Complexes

The construction of organoosmium(II) complexes, including those with cyclopentadienyl (B1206354) (Cp) ligands, generally proceeds through two main pathways: the direct reaction of an osmium salt with a cyclopentadienyl source or the substitution of existing ligands on a pre-formed osmium complex. acs.orgillinois.edu The choice of strategy is often dictated by the stability of the osmium precursor and the availability of the desired cyclopentadienylating agent. acs.org For instance, half-sandwich (η⁶-arene)-osmium(II) complexes are common starting points, prepared from OsCl₃·nH₂O and a cyclohexadiene derivative. mdpi.com These can then undergo further reactions to introduce other ligands. The synthesis of cyclometalated osmium compounds, a related class of organometallics, often requires polar solvents and specific precursors to facilitate C-H bond activation, which can be more challenging for osmium than for ruthenium. nih.gov

Precursors and Starting Materials for Cyclopentadienyl Osmium(II) Complexes

A range of osmium-containing compounds serve as precursors for the synthesis of cyclopentadienyl osmium(II) complexes. The selection of the starting material is crucial and influences the reaction conditions and the final product's identity. Common precursors range from simple inorganic salts to more complex organometallic dimers. illinois.edumdpi.comwikipedia.org

Precursor CompoundFormulaApplication in SynthesisReferences
Osmium(III) chlorideOsCl₃Reduced in situ to Os(II) in the presence of a ligand. mdpi.com
Osmium tetroxideOsO₄Used in a multi-step synthesis involving reduction. wikipedia.org
Dihydridodichlorobis(triisopropylphosphine)osmiumOsH₂Cl₂(PⁱPr₃)₂Reacts with lithium cyclopentadienylides. acs.orgacs.org
Bis(pentamethylcyclopentadienyl)osmium dibromide dimer(C₅Me₅)₂Os₂Br₄A starting material for (pentamethylcyclopentadienyl)osmium(II) phosphine (B1218219) complexes. illinois.edu
Dimeric chloro(μ-chloro)(η⁶-p-cymene)osmium(II)[{Os(η⁶-p-cymene)Cl(μ-Cl)}₂]A common precursor for half-sandwich osmium complexes. acs.org
Polymeric bis(bromo)(1,5-cyclooctadiene)osmium(II)[OsBr₂(cod)]ₓA starting material for trispyrazolylborate osmium(II) complexes. researchgate.net

Direct Complexation Routes Utilizing Cyclopenta-1,3-diene

These methods involve the formation of the osmium-cyclopentadienyl bond directly from a suitable osmium precursor and a cyclopentadiene (B3395910) source.

One effective strategy involves the reduction of a higher-valent osmium species in the presence of the ligand. For example, Osmium(III) chloride (OsCl₃) can be reduced to Osmium(II) using a high-boiling-point solvent like ethylene (B1197577) glycol. mdpi.com The resulting Os(II) species is then able to coordinate with ligands present in the reaction mixture. A classic synthesis of osmocene, Os(C₅H₅)₂, involves the reaction of osmium tetroxide (OsO₄) with hydrobromic acid, followed by reduction with zinc metal in the presence of cyclopentadiene. wikipedia.org Similarly, the reaction of osmium(IV) chloride with sodium cyclopentadienide (B1229720), where Os(II) chloride is believed to be a transient intermediate, also yields osmocene. wikipedia.org

While well-established for other metals, this specific pathway for osmium is less commonly documented in the literature. The more prevalent methods for synthesizing cyclopentadienyl osmium complexes typically involve the use of cyclopentadienyl anions as nucleophiles in ligand exchange reactions rather than sequential additions to a neutral, coordinated cyclopentadiene.

Ligand Exchange and Functionalization Approaches

These methods start with an existing osmium complex and involve either swapping existing ligands for a cyclopentadienyl group or modifying a coordinated cyclopentadienyl ligand.

A widely used and efficient method for synthesizing cyclopentadienyl osmium(II) complexes is the reaction of an osmium halide precursor with an alkali metal or thallium cyclopentadienyl salt. acs.orgillinois.edu This approach relies on the nucleophilic displacement of halide ligands by the cyclopentadienyl anion.

For instance, the six-coordinate dihydride-dichloro complex OsH₂Cl₂(PⁱPr₃)₂ reacts with functionalized cyclopentadienyllithium (B8815766) compounds, such as Li[C₅H₄(CH₂)₂E] (where E = NMe₂, OMe), to yield the corresponding cyclopentadienyl osmium(II) derivatives. acs.org It has been noted that these reactions are sensitive to the solvent, with hydrocarbon solvents being preferred over donor solvents like THF which can lead to undesired side reactions. acs.org

Another key example is the synthesis of (pentamethylcyclopentadienyl)osmium(II) phosphine complexes from the osmium(III) dimer (C₅Me₅)₂Os₂Br₄. Treatment of this dimer with tertiary phosphines like PPh₃ or PMe₃ in solvents such as ethanol (B145695) or dichloromethane (B109758) affords the osmium(II) complexes (C₅Me₅)OsL₂Br. illinois.edu These bromoosmium(II) species are themselves valuable starting materials for further synthetic transformations. illinois.edu

A summary of a representative reaction is provided below:

ReactantsProductConditionsReference
(C₅Me₅)₂Os₂Br₄ + PPh₃(C₅Me₅)Os(PPh₃)₂BrEthanol illinois.edu
(C₅Me₅)₂Os₂Br₄ + PMe₃(C₅Me₅)Os(PMe₃)₂BrDichloromethane illinois.edu
OsH₂Cl₂(PⁱPr₃)₂ + Tl(C₅H₅)Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂Not specified acs.org

From Hydride Precursors

The synthesis of cyclopentadienyl osmium(II) complexes frequently employs osmium hydride precursors. These starting materials can range from simple dihydrides to more complex polyhydride species, often in higher oxidation states, which lead to the desired Os(II) product through reductive processes.

A common strategy involves the reduction of a suitable cyclopentadienyl osmium halide precursor in the presence of a hydride source. For instance, the treatment of (pentamethylcyclopentadienyl)nitrosylosmium(II) dibromide, CpOs(NO)Br₂, with sodium borohydride (B1222165) (NaBH₄) in ethanol yields the corresponding dihydride, CpOs(NO)H₂. wikipedia.org This yellow, sublimable compound is characterized by an Os-H stretching frequency (νOsH) of 2088 cm⁻¹ in its infrared spectrum and a high-field singlet in its ¹H NMR spectrum at δ -12.36, corresponding to the two hydride ligands. wikipedia.org

Higher-valent osmium hydrides also serve as crucial entry points. The Os(IV) polyhydride complex OsH₆(PⁱPr₃)₂ can be used to generate bis-cyclometalated osmium complexes. illinois.edu Similarly, the Os(IV) dihydride complex [OsH₂Cl₂(PⁱPr₃)₂] reacts with allylamine (B125299) in a process described as a reductive cyclometalation to form an Os(II) species. researchgate.net Another significant hydride precursor is [OsH(Cl)(CO)(PPh₃)₃], which undergoes transmetalation reactions with organomercurial derivatives of ligands like 2-phenylpyridine (B120327) to yield cyclometalated Os(II) complexes. illinois.eduresearchgate.net

Furthermore, osmium(III) complexes can be converted to osmium(IV) trihydrides, which are stable and well-characterized precursors. Mononuclear osmium(III) complexes of the type (C₅Me₅)OsBr₂(L) (where L is a Lewis base like a phosphine) react with sodium borohydride to produce the corresponding osmium(IV) trihydrides, (C₅Me₅)OsH₃(L). youtube.com These compounds adopt a "four-legged piano stool" geometry. youtube.com While these are Os(IV) species, they represent a key synthetic step in the broader chemistry of cyclopentadienyl osmium hydrides.

Table 1: Synthesis of Cyclopentadienyl Osmium Complexes from Hydride Precursors

Precursor Reagent(s) Product Key Finding
Cp*Os(NO)Br₂ NaBH₄ Cp*Os(NO)H₂ Direct synthesis of an Os(II) dihydride from a dibromide precursor. wikipedia.org
[OsH₂Cl₂(PⁱPr₃)₂] Allylamine Cyclometalated Os(II) complex An Os(IV) dihydride undergoes reductive cyclometalation to yield an Os(II) product. researchgate.net
[OsH(Cl)(CO)(PPh₃)₃] Organomercurial derivatives Cyclometalated Os(II) complexes Transmetalation reaction pathway from an Os(II) monohydride precursor. illinois.edu
(C₅Me₅)OsBr₂(L) NaBH₄ (C₅Me₅)OsH₃(L) Synthesis of stable Os(IV) trihydride complexes from Os(III) precursors. youtube.com

Introduction of Ancillary Ligands (e.g., phosphines, diphosphines)

The modification of cyclopentadienyl osmium complexes through the introduction of ancillary ligands, particularly phosphines and diphosphines, is a fundamental strategy for tuning their electronic and steric properties. These ligands stabilize the metal center and influence the reactivity of the resulting complex.

One direct method involves the reaction of a dimeric osmium(III) precursor, (C₅Me₅)₂Os₂Br₄, with tertiary phosphines. In suitable solvents, this precursor reacts with phosphines like triphenylphosphine (B44618) (PPh₃) or trimethylphosphine (B1194731) (PMe₃) to afford the monomeric osmium(II) complexes (C₅Me₅)OsL₂Br. illinois.edu This method is also applicable for introducing chelating diphosphine ligands such as dmpm (bis(dimethylphosphino)methane) and dppe (1,2-bis(diphenylphosphino)ethane). illinois.edu

Ligand exchange provides another versatile route. The complex (C₅Me₅)Os(cod)Br, where 'cod' is 1,5-cyclooctadiene, can be synthesized and subsequently used as a starting material. The cod ligand can be displaced by tertiary phosphines, such as triethylphosphine (B1216732) (PEt₃), in refluxing heptane (B126788) to yield complexes like (C₅Me₅)Os(PEt₃)₂Br. illinois.edu

An alternative approach utilizes cyclopentadienyl ligands that possess a pendant phosphine donor group. For example, the lithium salt of a cyclopentadienyl ligand with a phosphine-containing side chain, Li[C₅H₄(CH₂)₂PPh₂], can be reacted with an osmium precursor like OsH₂Cl₂(PⁱPr₃)₂. acs.org This reaction directly incorporates the functionalized cyclopentadienyl-phosphine ligand onto the osmium center, yielding a dihydride complex. acs.org This method is particularly useful for creating chelate structures where the phosphine arm can coordinate intramolecularly.

Table 2: Introduction of Ancillary Phosphine Ligands in Cyclopentadienyl Osmium Complexes

Osmium Precursor Ancillary Ligand Resulting Complex Synthetic Method
(C₅Me₅)₂Os₂Br₄ PPh₃ or PMe₃ (C₅Me₅)OsL₂Br Direct addition to Os(III) dimer, with reduction to Os(II). illinois.edu
(C₅Me₅)Os(cod)Br PEt₃ (C₅Me₅)Os(PEt₃)₂Br Ligand exchange. illinois.edu
OsH₂Cl₂(PⁱPr₃)₂ Li[C₅H₄(CH₂)₂PPh₂] [η⁵:η¹-C₅H₄(CH₂)₂PPh₂]OsH₂(PⁱPr₃) Use of a functionalized cyclopentadienyl ligand. acs.org
MX(PPh₃)₂(η-C₅H₅) (M=Os, X=Br) 2-CH₂=CHC₆H₄PPh₂ OsBr(η²-CH₂=CHC₆H₄PPh₂)(η-C₅H₅) Reaction with a vinylphosphine ligand. wikipedia.org

Synthetic Access to Specific Cyclopenta-1,3-diene;Osmium(2+) Variants

The parent compound for this class is osmocene, [Os(C₅H₅)₂], a metallocene in which an osmium(II) ion is coordinated by two cyclopentadienyl anions. wikipedia.org Its synthesis was first reported by Ernst Otto Fischer and involves the reaction of osmium(IV) chloride (OsCl₄) with an excess of sodium cyclopentadienide (NaC₅H₅) in a solvent like dimethoxyethane. wikipedia.org An in situ reduction of Os(IV) to Os(II) is presumed to occur during the reaction. wikipedia.org An alternative, though lower-yielding, method uses cyclopentadienyl magnesium bromide as the cyclopentadienyl source. wikipedia.org

A more contemporary and common laboratory preparation starts with the more readily available osmium tetroxide (OsO₄). wikipedia.org The OsO₄ is first treated with hydrobromic acid (HBr), and the resulting osmium bromide species is reduced with zinc dust in the presence of cyclopentadiene to form the stable, white solid osmocene. wikipedia.org

Synthetic routes to substituted variants, such as half-sandwich complexes, are also well-established. These "piano stool" complexes are typically of the CpOsL₂X type. colonialmetals.com A versatile precursor for many pentamethylcyclopentadienyl (Cp*) osmium(II) variants is the osmium(III) dimer, (C₅Me₅)₂Os₂Br₄. illinois.edu As previously noted, reaction of this dimer with tertiary phosphines (L) directly yields the osmium(II) complexes (C₅Me₅)OsL₂Br. illinois.edu These bromoosmium(II) species are excellent starting materials for a wide range of other osmium(II) complexes. For example, treatment of (C₅Me₅)Os(PMe₃)₂Br with NaBH₄ leads to the dihydride cation [(C₅Me₅)Os(PMe₃)₂H₂]⁺, which can be deprotonated to the neutral hydride (C₅Me₅)Os(PMe₃)₂H. illinois.edu

Table 4: Synthesis of Osmocene and Related Variants

Product Variant Starting Material(s) Reagent(s) Key Features
Osmocene, [Os(C₅H₅)₂] Osmium(IV) chloride Sodium cyclopentadienide Classic synthesis via salt metathesis. wikipedia.org
Osmocene, [Os(C₅H₅)₂] Osmium tetroxide HBr, Zinc, Cyclopentadiene Synthesis from a common osmium starting material. wikipedia.org
(C₅Me₅)OsL₂Br (C₅Me₅)₂Os₂Br₄ Tertiary Phosphines (L) Synthesis of half-sandwich Cp*Os(II) complexes. illinois.edu
(C₅Me₅)Os(PMe₃)₂H (C₅Me₅)Os(PMe₃)₂Br NaBH₄, then MeLi Conversion of a bromo-complex to a neutral hydride. illinois.edu

Advanced Spectroscopic and Computational Characterization of Cyclopentadienyl Osmium Ii Complexes

Structural Elucidation by X-ray Diffraction Techniques

X-ray diffraction stands as a cornerstone technique for the precise determination of molecular structures in the solid state. For cyclopentadienyl (B1206354) osmium(II) complexes, it provides invaluable data on coordination geometries, bond lengths, and bond angles, which are crucial for understanding their chemical behavior.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the complex with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice determines the pattern of scattered X-rays, which can then be mathematically reconstructed to generate a detailed model of the molecule.

For cyclopentadienyl osmium(II) complexes, this analysis reveals the characteristic "piano-stool" geometry, where the osmium atom is coordinated to a planar cyclopentadienyl ring and several other ligands, resembling a stool. rsc.org The quality of the single crystals is paramount for obtaining high-resolution data, which allows for the precise determination of atomic positions and anisotropic displacement parameters. nih.gov The process can be complex, and in some cases, issues like crystal twinning or disorder can present challenges that require sophisticated refinement strategies. psu.edu The structures of several cyclopentadienyl osmium(II) complexes have been successfully determined using this method, providing a solid foundation for understanding their properties. documentsdelivered.comrsc.org

Analysis of Coordination Geometries and Bond Parameters

The coordination geometry around the central osmium atom is a key feature revealed by X-ray diffraction. wikipedia.org In most cyclopentadienyl osmium(II) complexes, the osmium center adopts a pseudo-octahedral or related geometry, with the cyclopentadienyl ligand occupying one coordination face. nih.govlibretexts.orgyoutube.com The other coordination sites are occupied by various ligands, such as halides, phosphines, or carbonyl groups.

The analysis of bond parameters, including bond lengths and angles, provides quantitative insights into the nature of the metal-ligand interactions. For instance, the Os-C bonds to the cyclopentadienyl ring are typically uniform, indicating a strong η5-coordination. The bond lengths between osmium and other ligands can vary depending on the electronic and steric properties of those ligands. For example, the Os-P bond lengths in phosphine (B1218219) complexes are sensitive to the nature of the phosphine ligand. documentsdelivered.com Comparing the bond parameters of osmium complexes with their ruthenium analogues often reveals subtle differences arising from the differing atomic radii and electronic configurations of the two metals. documentsdelivered.com

CompoundOs-C (Cp) (Å)Os-Cl (Å)Os-P (Å)Reference
OsCl(PPh₃)₂(η-C₅H₅)~2.23 (avg)2.441(2)2.333(2), 2.340(2) documentsdelivered.com
[OsCl(η⁶-p-cymene)(κ²-dppm)]⁺-2.434(1)2.358(1), 2.365(1) nih.gov
[OsCl(η⁶-C₆H₆)(PPh₃)(GeCl₃)]-2.448(2)2.399(2) nih.gov

This table presents selected bond parameters for representative osmium complexes. Note that the coordination environment and ligands significantly influence these values.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for characterizing the structure and bonding of cyclopentadienyl osmium(II) complexes in solution and the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the connectivity and electronic environment of atoms within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C. huji.ac.ilresearchgate.net For diamagnetic osmium(II) complexes, sharp and well-resolved NMR spectra are typically observed, allowing for precise structural assignments. mdpi.com The chemical shifts and coupling constants are sensitive to the electronic and steric influences of the ligands attached to the osmium center. acs.org

¹H NMR spectroscopy is a fundamental tool for characterizing cyclopentadienyl osmium(II) complexes. The protons on the cyclopentadienyl ring typically give rise to a sharp singlet in the range of δ 4.5-6.0 ppm, although the exact chemical shift can be influenced by the other ligands present in the complex. nih.govnih.gov For substituted cyclopentadienyl rings, such as the pentamethylcyclopentadienyl (Cp*) ligand, a singlet corresponding to the fifteen methyl protons is observed, usually at a higher field (around δ 1.5-2.5 ppm). illinois.edu

The protons of other ligands coordinated to the osmium atom also provide valuable structural information. For instance, in phosphine complexes, the protons on the phosphine ligands can show complex coupling patterns due to both proton-proton and proton-phosphorus interactions. nih.gov In some cases, variable-temperature ¹H NMR studies can be used to investigate dynamic processes in solution, such as ligand exchange or fluxional behavior. illinois.edu It is important to note that even for some apparently diamagnetic osmium complexes, anomalous ¹H NMR spectra with shifts characteristic of paramagnetic complexes have been observed, suggesting complex electronic structures. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the complex. The carbon atoms of the cyclopentadienyl ring typically appear as a single resonance in the ¹³C NMR spectrum, with a chemical shift that is sensitive to the electron density at the osmium center. acs.org For a simple cyclopentadienyl ligand, this resonance is usually found in the range of δ 70-90 ppm. In pentamethylcyclopentadienyl (Cp*) complexes, two distinct resonances are observed: one for the five equivalent ring carbons and another for the five equivalent methyl carbons. illinois.edu

The chemical shifts of the carbon atoms in other ligands can also provide insights into the bonding and electronic structure of the complex. For example, in carbonyl complexes, the resonance for the carbonyl carbon is typically found at a very low field. The coupling between ¹³C nuclei and other NMR-active nuclei, such as ³¹P in phosphine ligands, can provide additional structural information. acs.org

Compound Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
(C₅H₅)Os4.5 - 6.070 - 90 acs.orgnih.gov
(C₅Me₅)Os1.5 - 2.6~100 (ring), ~10 (methyl) illinois.edu
PPh₃ protons (on Os complex)7.2 - 7.8128 - 135 nih.gov
p-cymene protons (on Os complex)5.0 - 6.2 (arene), 2.5 (septet), 1.2 (doublet), 1.8 (singlet)85-100 (arene), 30 (CH), 22 (CH₃), 18 (CH₃) nih.gov

This table provides typical chemical shift ranges for common fragments in cyclopentadienyl osmium(II) complexes. The exact values can vary depending on the specific complex and the solvent used.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organometallic complexes containing phosphorus ligands, such as cyclopentadienyl osmium(II) complexes. The chemical shift (δ) and coupling constants (J) provide valuable information about the electronic environment and connectivity of the phosphorus atoms.

In studies of triosmium clusters with phosphine ligands, solid-state ³¹P NMR has been instrumental. rsc.org For instance, the spectra of H₂Os₃(CO)₁₀L' and Os₃(CO)₁₁L', where L' is a phosphine ligand anchored to silica, are consistent with their expected structures, demonstrating the utility of this technique in confirming the integrity of surface-attached complexes. rsc.org

The ³¹P{¹H} NMR spectrum of certain osmium complexes can reveal the presence of different isomers or coordination modes. For example, the spectrum of a mixture containing TpOs(PPh₃)(η¹-dmpm)Cl and TpOs(η²-dmpm)Cl shows distinct signals for the different phosphorus environments. illinois.edu

In the characterization of osmium(II) chlorocarbonyl complexes with bidentate phosphines, ³¹P NMR spectroscopy, in conjunction with IR spectroscopy and X-ray crystallography, has been used to confirm the molecular structures. researchgate.net Similarly, for a series of arene-osmium(II) complexes with phosphinite-type ligands, multinuclear NMR, including ³¹P NMR, was essential for their characterization. researchgate.net

The ³¹P NMR data for selected cyclopentadienyl osmium(II) and related complexes are summarized in the table below.

ComplexSolvent³¹P Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
[OsH(η⁵-C₅H₅)(CO)(PPrⁱ₃)]--J(HP) = 27.2 acs.org
Vinylidene ComplexCDCl₃δ 327.68 (d)²J(CP) = 7.8 acs.org
Vinylidene Complex from 1-alkyne-δ 324.78 (d)²J(CP) = 7.9 acs.org
¹⁸⁷Os NMR Spectroscopy

Direct observation of the ¹⁸⁷Os nucleus by NMR spectroscopy is challenging due to its low natural abundance (1.96%) and small magnetogyric ratio, resulting in low receptivity. However, when obtainable, ¹⁸⁷Os NMR spectra provide direct insight into the metal center's electronic environment. Due to the limited direct studies on cyclopentadienyl osmium(II) complexes, data from related osmium complexes are often used for comparative purposes. The chemical shifts in ¹⁸⁷Os NMR are highly sensitive to the nature of the ligands, the coordination number, and the oxidation state of the osmium atom.

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes in solution, such as ligand exchange, fluxional behavior of molecules, and equilibria between different species.

For the dinuclear osmium(III) complex (C₅Me₅)₂Os₂Br₄, the ¹H NMR chemical shift of the C₅Me₅ groups is temperature-dependent. illinois.edu In CD₂Cl₂, the signal shifts from δ 1.90 at -95 °C to δ 2.56 at 25 °C, indicating that the complex is weakly paramagnetic. illinois.edu This temperature dependence suggests a singlet-triplet splitting of over 800 cm⁻¹. illinois.edu

In the case of (Hap)₂Os(OCH₂CH₂O), VT-NMR spectra revealed the presence of two stereoisomers in a 9:1 ratio at low temperatures (<-60 °C). rsc.org This demonstrates the ability of VT-NMR to resolve and quantify isomeric mixtures that may be in rapid exchange at room temperature. rsc.org The study of inclusion complexes also benefits from VT-¹H NMR to understand the dynamics of guest-host interactions. ibb.waw.pl

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the complete structural elucidation of complex molecules like cyclopentadienyl osmium(II) complexes, especially when one-dimensional spectra are insufficient due to signal overlap. huji.ac.ilmdpi.com These methods reveal connectivity between different nuclei. huji.ac.ilharvard.edu

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are J-coupled, typically through three bonds. sdsu.edulibretexts.org It helps to establish proton-proton connectivity within a ligand, such as the cyclopentadienyl ring or other organic moieties attached to the osmium center. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These are heteronuclear techniques that correlate the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C. sdsu.eduwikipedia.org They are powerful for assigning carbon signals based on the assignments of their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique detects longer-range correlations between protons and heteronuclei, typically over two to four bonds. wikipedia.org It is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule by observing correlations across linking atoms. sdsu.eduwikipedia.org

The complete assignment of the ¹H-NMR spectra for various Ru(II) and Os(II) complexes with polyquinoline ligands has been achieved through a combination of one- and two-dimensional NMR techniques. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of cyclopentadienyl osmium(II) complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups within a complex. For instance, in the complex [OsH(η⁵-C₅H₅)(CO)(PPrⁱ₃)], the IR spectrum shows a distinct ν(OsH) stretching frequency at 2080 cm⁻¹ and a ν(CO) band at 1900 cm⁻¹. acs.org The protonation of this complex to form the dihydrido species [OsH₂(η⁵-C₅H₅)(CO)(PPrⁱ₃)]BF₄ results in a shift of the ν(OsH) to 2140 cm⁻¹ and the ν(CO) to 2030 cm⁻¹. acs.org In vinylvinylidene osmium complexes, the ν(C=C) absorptions are observed around 1656 and 1627 cm⁻¹. acs.org The IR spectra of methyl-π-cyclopentadienyl complexes have also been measured and assigned. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. It has been used to probe the characteristic vibrational frequencies of osmium(II) nitrosyl complexes. rsc.org For Os-Os multiple bonds, resonance Raman spectroscopy has been used to assign the Os-Os stretching vibration. nih.gov The combined use of IR and Raman spectroscopy is a powerful tool for the structural elucidation of simple molecules, as the selection rules for the two techniques are often different. bdu.ac.in For octahedral hexahalo complexes, which have a center of symmetry, certain vibrational modes are IR active while others are Raman active, and some are forbidden in both. nih.gov

The table below summarizes key vibrational frequencies for selected osmium complexes.

ComplexTechniqueVibrational ModeFrequency (cm⁻¹)Reference
[OsH(η⁵-C₅H₅)(CO)(PPrⁱ₃)]IRν(OsH)2080 acs.org
[OsH(η⁵-C₅H₅)(CO)(PPrⁱ₃)]IRν(CO)1900 acs.org
[OsH₂(η⁵-C₅H₅)(CO)(PPrⁱ₃)]BF₄IRν(OsH)2140 acs.org
[OsH₂(η⁵-C₅H₅)(CO)(PPrⁱ₃)]BF₄IRν(CO)2030 acs.org
Vinylvinylidene osmium complexIRν(C=C)1656, 1627 acs.org

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the composition of cyclopentadienyl osmium(II) complexes. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly employed.

For a series of Ru(II) and Os(II) tris-chelate complexes with bidentate 2-pyridylquinoline ligands, FAB-MS was used for characterization. mdpi.com In the study of cyclometalated benzimidazole (B57391) osmium(II) complexes, positive-ion ESI-MS displayed the [M – CF₃SO₃]⁺ peaks with the expected isotopic distribution pattern, confirming the formation of the desired cationic complexes. nih.gov Field desorption mass spectrometry has been used to identify the pyrazolyl complex TpOs(cod)(pyrazolyl)⁺ or the tetrakis(pyrazolyl)borate hydride (pzTp)Os(cod)H⁺. illinois.edu

Electron Microscopy and Related Techniques for Microstructure Analysis

Electron microscopy (EM) techniques are powerful for visualizing the microstructure of materials containing osmium complexes, often at the nanoscale. Osmium is frequently used as a staining agent in transmission and scanning electron microscopy due to its high electron density, which provides excellent contrast. nih.gov

In the context of biological samples, osmium tetroxide (OsO₄) is a widely used stain, particularly for lipids. nih.gov Recent studies using photoemission electron microscopy (PEEM) have shown that Os(IV), in the form of OsO₂, forms nanoaggregates in lipid membranes, which enhances the EM signal. nih.gov

For macromolecular complexes, cryo-electron microscopy is a key technique for visualization. nih.gov This involves preparing frozen-hydrated grids of the sample and collecting low-dose data using a transmission electron microscope. nih.gov While not directly focused on cyclopentadienyl osmium(II) complexes, these methods could be applied to study supramolecular assemblies or polymeric materials incorporating such complexes.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and structure of materials at the nanoscale. In the context of cyclopentadienyl osmium(II) complexes, TEM has been utilized to investigate the structure of materials incorporating these complexes. For instance, DNA-targeting polypyridyl Os(II) complexes have been studied as high-resolution contrast probes for TEM. nih.gov The high electron density of the osmium atom enhances the contrast in TEM images, allowing for the detailed visualization of subcellular structures. researchgate.net

A significant application of osmium in electron microscopy is as a staining agent, often in the form of osmium tetroxide (OsO₄), to enhance the contrast of biological tissues. mdpi.comnih.gov While not directly studying the "cyclopenta-1,3-diene;osmium(2+)" cation, this application highlights the utility of osmium's electron-scattering properties in TEM. mdpi.com Recent studies have focused on improving TEM imaging of biological nanoparticles, such as outer membrane vesicles, by using a dual fixation protocol with osmium tetroxide and uranyl acetate, which helps in preserving the shape and structure of these delicate samples. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides topographical and compositional information about the surface of a sample. Like TEM, osmium-containing compounds are used as staining agents in SEM to improve image contrast, particularly in biological specimens. mdpi.comnih.gov The high atomic number of osmium leads to strong backscattered electron signals, which generate high-contrast images of the sample's surface features. nih.gov

In a study on meiotic chromosomes, SEM with backscattered electron imaging revealed a high Z contrast in chromatid cores and kinetochores stained with an osmium tetroxide-p-phenylenediamine procedure. nih.gov Further analysis using SEM X-ray microanalysis identified osmium and phosphorus as the primary elements in these structures. nih.gov This demonstrates the capability of SEM not only for imaging but also for elemental analysis of osmium-containing structures.

High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM)

High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is particularly sensitive to the atomic number (Z-contrast) of the elements in the sample. This makes it an ideal tool for locating and identifying heavy elements like osmium within a lighter matrix.

In studies of osmium-stained biological tissues, HAADF-STEM has been instrumental in confirming the specific localization of osmium. chemrxiv.org For example, HAADF-STEM images of ultrathin brain sections showed bright contrast corresponding to osmium-rich aggregates along cell membranes. chemrxiv.org This was further corroborated by Energy Dispersive X-ray Spectroscopy (EDS) mapping, which confirmed that these bright areas were indeed rich in osmium. chemrxiv.org Research has indicated that OsO₂, with its metallic electronic structure, is likely the main source of contrast in electron microscopy of osmium-stained samples. chemrxiv.orguchicago.edunih.gov

X-ray Based Compositional and Electronic Structure Techniques

X-ray Photoelectron Spectroscopy (XPS)

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be used to identify the elements present and their oxidation states. For an osmium(II) complex, XPS would be able to confirm the +2 oxidation state of the osmium center by analyzing the core-level spectra of the Os 4f or other accessible osmium orbitals.

In a broader context, photoemission electron microscopy (PEEM), a technique related to XPS, has been used to study the chemical contrast mechanism of osmium staining in lipid membranes. researchgate.net These studies revealed that the contrast in osmium-stained biological samples arises from differences in the electronic density of states for osmium compounds compared to the surrounding biological tissues. chemrxiv.org

X-ray Absorption Fine Structure (XAFS) Spectroscopy (XANES, EXAFS)

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for determining the local geometric and/or electronic structure of matter. iupac.org The technique is element-specific and can provide detailed information about the coordination environment of a specific atom within a molecule. XAFS is typically divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.org

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.org For a cyclopentadienyl osmium(II) complex, the XANES region of the osmium L-edge spectrum would be sensitive to the formal oxidation state of the osmium center and the symmetry of its coordination sphere.

EXAFS provides information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. xrayabsorption.org By analyzing the EXAFS oscillations, one could determine the precise Os-C bond lengths of the cyclopentadienyl ligand and the bond lengths to other ligands attached to the osmium center.

The application of XAFS requires a tunable source of X-rays, which is typically provided by a synchrotron radiation source. iupac.org The ability of XAFS to probe the local structure makes it an invaluable tool for characterizing the detailed molecular structure of cyclopentadienyl osmium(II) complexes in various states, including in solution or embedded in a solid matrix.

Other Advanced Characterization Techniques

Beyond the primary techniques discussed, a suite of other advanced methods is crucial for a comprehensive understanding of cyclopentadienyl osmium(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is fundamental for characterizing the structure of these complexes in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment of the cyclopentadienyl ligands and any other organic ligands present. For example, the ¹H NMR spectra of cyclometalated osmium complexes have been used to confirm their structure and purity. nih.gov

UV-visible Absorption Spectroscopy is used to study the electronic transitions within the osmium complexes. These spectra typically show intense bands in the UV region due to π-π* transitions within the ligands and moderately intense bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions. nih.govacs.org Some osmium complexes exhibit absorption in the near-infrared (NIR) region, which is a desirable property for applications in photodynamic therapy. nih.govchemrxiv.org

Electrochemistry , particularly cyclic voltammetry, is employed to investigate the redox properties of osmium complexes. mdpi.com These studies can determine the formal reduction potentials of the Os(III)/Os(II) couple, providing insight into the electronic effects of the cyclopentadienyl and other ancillary ligands. nih.gov

Computational Methods , such as Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can provide insights into the electronic structure, molecular orbitals, and spectroscopic properties of osmium complexes. mdpi.com For example, DFT has been used to study the molecular orbitals of bis(terpyridine)osmium(II) complexes to understand their redox behavior. mdpi.com

Reactivity and Reaction Mechanisms of Cyclopentadienyl Osmium Ii Complexes

Ligand Substitution Reactions

Ligand substitution in cyclopentadienyl (B1206354) osmium(II) complexes is a fundamental process for the synthesis of new derivatives and for catalytic applications. dntb.gov.ua The mechanism of these reactions can generally be described by a continuum between two extremes: a dissociative (D) mechanism and an associative (A) mechanism. csic.esacs.org An interchange (I) mechanism, which is a concerted process, is also possible. acs.org

In a dissociative mechanism , a ligand first dissociates from the metal center, generating a coordinatively unsaturated intermediate, which is then trapped by an incoming ligand. acs.org This pathway is often favored in sterically congested 18-electron complexes, where the dissociation of a ligand relieves steric strain. researchgate.net The rate of a dissociative reaction is typically dependent only on the concentration of the starting complex and shows a positive entropy of activation. dntb.gov.ua

Conversely, an associative mechanism involves the initial formation of a bond between the incoming ligand and the metal center, leading to a higher-coordinate intermediate from which the leaving group then departs. csic.esacs.org This pathway is less common for 18-electron cyclopentadienyl osmium(II) complexes unless the complex is coordinatively unsaturated or a ligand can change its bonding mode to open a coordination site. dntb.gov.uaresearchgate.net The rate of an associative reaction depends on the concentrations of both the complex and the incoming ligand. csic.es

The actual mechanism for a given cyclopentadienyl osmium(II) complex will depend on several factors, including the steric and electronic properties of the ancillary ligands, the nature of the incoming and outgoing ligands, and the reaction conditions. For instance, the displacement of a phosphine (B1218219) ligand in Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ by other ligands like phenylmethylene or terminal alkynes highlights the accessibility of substitution pathways. acs.org

Table 1: General Characteristics of Ligand Substitution Mechanisms

MechanismKey FeatureIntermediate Coordination NumberRate Law (Typical)Stereochemistry
Dissociative (D) Initial ligand departureLower than reactantFirst-order: Rate = k[Complex]Often leads to scrambling
Associative (A) Initial incoming ligand attackHigher than reactantSecond-order: Rate = k[Complex][Incoming Ligand]Retention of stereochemistry is possible
Interchange (I) Concerted bond making/breakingNo distinct intermediateCan be first or second orderVariable

C-H Bond Activation Processes

Cyclopentadienyl osmium(II) complexes are capable of activating strong C-H bonds, a reaction of significant interest for the functionalization of hydrocarbons. nih.govrutgers.edu The electron-rich nature of the Os(II) center is crucial for this reactivity, enabling the metal to interact with and cleave C-H bonds of various substrates, including alkanes, arenes, and even those within its own ligands. csic.esacs.org

One of the primary mechanisms for C-H bond activation by low-valent metal centers is oxidative addition. rutgers.edu In this process, the metal center inserts into the C-H bond, leading to the formal oxidation of the metal (e.g., Os(II) to Os(IV)) and the formation of new hydride and alkyl/aryl ligands. nih.govrutgers.edu The reaction is believed to proceed through an initial coordination of the C-H σ-bond to the metal center, forming a σ-complex, followed by cleavage of the bond. rutgers.edu

For cyclopentadienyl osmium(II) systems, the generation of a coordinatively unsaturated, 16-electron intermediate is often a prerequisite for oxidative addition. This can be achieved, for example, by the dissociation of a ligand. The resulting metal fragment can then activate C-H bonds. acs.org For instance, the reaction of [OsH₆(PⁱPr₃)₂] with various organic substrates leads to cyclometalation through C-H bond activation, forming stable osmium-trihydride complexes. csic.esnih.gov While this precursor is Os(VI), the principle of C-H activation leading to stable organometallic products is clearly demonstrated. The synthesis of cyclometalated osmium complexes often requires more forcing conditions compared to their ruthenium counterparts, proceeding through mechanisms like oxidative addition. nih.gov

The choice between activating different types of C-H bonds (e.g., sp², sp³) can be influenced by both kinetic and thermodynamic factors, including bond dissociation energies and the steric environment at the metal center. nih.gov

A significant achievement in the study of C-H activation is the direct observation of methane (B114726), the most inert alkane, coordinated to a metal center. A key example involves a pentamethylcyclopentadienyl osmium(II) complex. Low-temperature protonation of the methyl complex (C₅Me₅)Os(dmpm)(CH₃) yields a cationic methyl/hydride complex, [(C₅Me₅)Os(dmpm)(CH₃)H]⁺. nih.govillinois.edu This species exists in a dynamic equilibrium with its σ-methane tautomer, [(C₅Me₅)Os(dmpm)(CH₄)]⁺. researchgate.netnih.govillinois.edu

Equilibrium of Methyl/Hydride and σ-Methane Osmium(II) Complexes [(C₅Me₅)Os(dmpm)(CH₃)H]⁺ ⇌ [(C₅Me₅)Os(dmpm)(CH₄)]⁺

Initially, the methyl/hydride form was found to be more stable by approximately 5 kcal/mol. nih.govillinois.edu However, theoretical calculations predicted that modifying the ancillary ligands could reverse this stability. nih.gov By replacing the electron-donating dmpm (Me₂PCH₂PMe₂) ligand with the more electron-withdrawing dfmpm ((CF₃)₂PCH₂P(CF₃)₂), the σ-methane complex becomes the more stable tautomer. nih.govillinois.edu This is attributed to a decrease in the electron richness of the osmium center, which disfavors the full oxidative addition of the C-H bond. nih.gov Characterization by low-temperature NMR spectroscopy has provided experimental evidence for the structure of the coordinated methane, showing it binds to the osmium center through a single M···H-C bridge. researchgate.netnih.govillinois.edu

Electrophilic and Nucleophilic Reactions of Coordinated Ligands

The coordination of a ligand to a metal center like osmium(II) can significantly alter the ligand's reactivity, making it susceptible to attacks by either electrophiles or nucleophiles. libretexts.orgu-tokyo.ac.jpyoutube.com The electron-rich [Os(NH₃)₅]²⁺ fragment, for example, acts as a strong π-base, capable of activating coordinated π-systems toward electrophilic attack. acs.org

While cyclopentadienyl ligands typically bind in an η⁵-fashion, they can also coordinate through fewer atoms, such as in an η²-mode. An η²-coordinated cyclopentadiene (B3395910) ligand on an electron-rich osmium(II) center is activated towards electrophilic attack. acs.org Research has shown that complexes of the type [Os(NH₃)₅(η²-CpH)]²⁺ undergo direct electrophilic addition. acs.orgfigshare.com

The reaction with a Brønsted acid (a proton) or a carbon electrophile (like an acetal (B89532) in the presence of a Lewis acid) occurs at the exo face of the diene, leading to the formation of a cationic π-allyl complex. acs.org This intermediate can then be intercepted by a mild nucleophile, resulting in a stereocontrolled 1,3-disubstitution of the cyclopentene (B43876) ring. This sequential electrophile/nucleophile addition provides a valuable synthetic route to substituted cycloalkenes. acs.org

Sequential Electrophile/Nucleophile Addition to an η²-Cyclopentadiene Osmium(II) Complex

Electrophilic Attack: [Os(NH₃)₅(η²-CpH)]²⁺ + E⁺ → [Os(NH₃)₅(η³-CpH-E)]³⁺

Nucleophilic Attack: [Os(NH₃)₅(η³-CpH-E)]³⁺ + Nu⁻ → [Os(NH₃)₅(η²-CpH-E-Nu)]²⁺

Electrophilic attack can occur at the metal center, at the cyclopentadienyl ring, or at other ancillary ligands, depending on the site of highest electron density. In complexes containing basic sites, such as pendant amine groups on the cyclopentadienyl ligand, electrophilic attack by a proton or a methyl group can occur at the nitrogen atom. nih.gov

For example, the complex OsH{η⁵-C₅H₄(CH₂)₂NMe₂}(PⁱPr₃)₂ reacts with trifluoromethanesulfonic acid (HOTf) first at the metal center to form a dihydride complex. A second equivalent of acid then protonates the nitrogen atom of the pendant amine group. nih.gov Similarly, reaction with methyl trifluoromethanesulfonate (B1224126) leads to methylation of the nitrogen atom. nih.gov These reactions demonstrate that electrophilic additions can be directed to specific sites within the complex, allowing for stepwise functionalization. nih.gov

Nucleophilic Additions to Cationic π-Allyl Intermediates

While direct studies on nucleophilic additions to cationic π-allyl intermediates of cyclopentadienyl osmium(II) are not extensively detailed in the available literature, the reactivity can be inferred from the well-established principles of organometallic chemistry and studies on analogous d⁶ metal complexes, such as those of palladium.

The formation of a cationic π-allyl osmium complex, typically represented as [CpOs(π-allyl)L₂]⁺ (where Cp is cyclopentadienyl and L represents ancillary ligands), generates a potent electrophile. The positive charge on the complex activates the allyl ligand, making it susceptible to attack by a wide range of nucleophiles. The key mechanistic question in these reactions is the regioselectivity of the nucleophilic attack—that is, whether the nucleophile adds to the central or a terminal carbon of the π-allyl moiety.

The regiochemistry of this addition is governed by a combination of electronic and steric factors, which are heavily influenced by the nature of the ancillary ligands (L) attached to the osmium center. For many transition metal π-allyl systems, the following general trends are observed:

"Hard" vs. "Soft" Nucleophiles: "Soft" nucleophiles, such as stabilized carbanions like malonates, tend to attack the more electron-deficient terminal carbon of the allyl ligand. In contrast, "harder" nucleophiles may show less selectivity.

Ancillary Ligand Effects: The electronic properties of the ancillary ligands play a crucial role. Electron-donating ligands can increase the electron density on the metal, which may favor attack at the central carbon. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the terminal carbons, directing the attack there. The steric bulk of the ligands can also direct the nucleophile to the less hindered terminal position.

Reactions Involving Alkyne Ligands and Carbon-Carbon Coupling

Cyclopentadienyl osmium(II) complexes exhibit diverse reactivity with alkynes, leading to the formation of new carbon-carbon bonds and various organometallic products. These reactions are of significant interest for their potential applications in organic synthesis.

The coordination of an alkyne to the osmium center can activate it towards further transformations. Depending on the reaction conditions and the nature of the ancillary ligands, the alkyne can participate in several types of reactions:

Cycloaddition Reactions: In one notable example, pentamethylcyclopentadienyl osmium(II) diazoalkane complexes react with acetylene (B1199291) under mild conditions (1 atmosphere pressure at room temperature) to yield 3H-pyrazole derivatives through a (3+2) cycloaddition pathway. organic-chemistry.org

Formation of Vinylidene and Allenylidene Complexes: The reaction of osmium complexes with terminal alkynes can lead to the formation of vinylidene (=C=CHR) or allenylidene (=C=C=CR₂) ligands through rearrangement. These intermediates are themselves valuable for further synthetic transformations.

Carbon-Carbon Coupling: The coupling of alkyne ligands is a powerful method for constructing more complex organic molecules. For instance, the reaction of certain osmium hydride complexes with an excess of phenylacetylene (B144264) can lead to the incorporation of three phenylacetylene units, featuring distinct acetylide and vinylidene binding motifs in the final product. masterorganicchemistry.com

The nature of the alkyne coordination, as either a 2-electron or a 4-electron donor, significantly influences its subsequent reactivity. Removal of a chloride ligand from a complex like Os(η⁵-C₅H₅)Cl{η²-HCCC(OH)R₂}(PⁱPr₃) transforms the alkyne from a 2-electron donor to a 4-electron donor. youtube.comrsc.org This change in bonding, where the second π-orbital of the alkyne participates in bonding to the metal, strengthens the metal-alkyne interaction and alters the reactivity profile of the complex. youtube.comrsc.org

Below is a table summarizing representative reactions involving alkyne ligands with osmium complexes:

Interactive Data Table: Reactions of Osmium Complexes with Alkynes

Osmium Precursor Type Alkyne Substrate Reaction Conditions Product Type Reference
(C₅Me₅)Os(diazoalkane)(L)₂ Acetylene 1 atm, Room Temp. 3H-pyrazole derivative organic-chemistry.org
Os(PCP pincer)(H)₃ Phenylacetylene (excess) Not specified Complex with 3 coupled phenylacetylene units masterorganicchemistry.com
Os(η⁵-C₅H₅)Cl{η²-alkyne}(PⁱPr₃) Propargyl alcohols TlPF₆ Cationic 4e⁻ alkyne complex youtube.comrsc.org

Mechanistic Investigations through Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating the mechanisms of organometallic reactions. By selectively replacing atoms with their heavier isotopes (e.g., hydrogen with deuterium), chemists can track the movement of atoms and distinguish between different potential reaction pathways.

In the context of osmium chemistry, isotopic labeling has been instrumental in characterizing the structure and dynamics of elusive intermediates. For example, in studies of osmium alkane complexes, the coordination modes of propane (B168953) and butane (B89635) ligands were determined using isotopic perturbation of equilibrium (IPE) experiments. nih.gov These studies revealed that the alkane ligand binds to the osmium center through a single methyl group in a κ¹-H or η²-C,H fashion. nih.gov

Specifically, low-temperature protonation of osmium(II) alkyl complexes like (C₅Me₅)Os(dfmpm)R (where R is an alkyl group and dfmpm is a phosphine ligand) in a deuterated solvent (CDFCl₂) generates σ-alkane complexes. nih.gov The ¹H NMR spectra of these complexes show characteristic upfield shifts for the protons of the coordinated methyl group. By comparing the spectra of isotopically labeled and unlabeled compounds, researchers can gain insight into the bonding and structure of these species. nih.gov

The table below summarizes key findings from isotopic labeling studies on related osmium complexes.

Interactive Data Table: Isotopic Labeling Studies of Osmium Complexes

Osmium Complex System Isotopic Label Used Technique Mechanistic Insight Reference
(C₅Me₅)Os(dfmpm)(alkane)⁺ Deuterium labeling of alkane ligands ¹H NMR, IPE Determined κ¹-H / η²-C,H coordination mode of propane and butane. nih.gov
Protonation of (C₅Me₅)Os(dfmpm)(alkyl) CDFCl₂ (deuterated solvent) Low-temperature ¹H NMR Characterization of stable σ-alkane complexes at low temperatures. nih.gov

These studies provide precise information on ligand coordination and dissociation energies, which are fundamental to understanding the reactivity of these osmium complexes.

Influence of Ancillary Ligands on Reactivity and Selectivity

The ancillary ligands—those not directly involved in the primary transformation but coordinated to the metal center—have a profound impact on the reactivity and selectivity of cyclopentadienyl osmium(II) complexes. By modifying the steric and electronic properties of these ligands, it is possible to fine-tune the behavior of the metal center.

Steric Effects: The size and shape of ancillary ligands can dictate the accessibility of the metal center to incoming substrates and influence the stereochemical outcome of reactions. Bulky phosphine ligands, for example, can create a sterically hindered environment that favors the formation of one regioisomer over another in catalytic reactions. In some cases, steric strain between bulky ligands can lead to ligand dissociation, opening up a coordination site for a substrate to bind.

Pendant Donor Groups: Incorporating a donor group into the cyclopentadienyl ligand itself, creating a "tethered" ligand, can lead to unique reactivity. These pendant arms, which can contain phosphorus or nitrogen donors, can coordinate to the osmium center, influencing its stability and reactivity patterns. The solvent can also play a critical role in whether this pendant group coordinates to the metal.

The table below provides a summary of how different types of ancillary ligands can influence the properties of osmium and related metal complexes.

Interactive Data Table: Influence of Ancillary Ligands

Ancillary Ligand Type Property Modified Effect on Reactivity/Selectivity Example System Reference
Phosphines (e.g., PⁱPr₃ vs. PH₃) Electronic & Steric Alters alkyne coordination (2e⁻ vs. 4e⁻), influences stability and bond lengths. Os(η⁵-C₅H₅)(alkyne)(L) youtube.comrsc.org
Pincer Ligands (e.g., PCP) Coordination Geometry Provides high thermal stability and controls access to the metal center. [Os(PCP)Cl(PPh₃)] masterorganicchemistry.com
Functionalized Cp Ligands Ligand Chelation Pendant donor groups can coordinate to Os, affecting complex stability and reactivity. Li(C₅H₄CH₂)₂E (E = NMe₂, OMe)

By carefully selecting the ancillary ligands, chemists can exert a high degree of control over the chemical behavior of cyclopentadienyl osmium(II) complexes, enabling the development of catalysts and reagents for specific synthetic applications.

Catalytic Applications of Cyclopentadienyl Osmium Ii Complexes

Homogeneous Catalysis by Organoosmium(II) Complexes

Organoosmium(II) complexes are pivotal in homogeneous catalysis, where the catalyst and reactants exist in the same phase. dtu.dkresearchgate.net These complexes, particularly those containing an arene or cyclopentadienyl (B1206354) ligand, serve as precursors for a variety of catalytic processes. mdpi.com The inherent stability of the osmium-carbon bond contributes to the robustness of these catalysts, while the electronic and steric properties of the ancillary ligands can be fine-tuned to control reactivity and selectivity. nih.gov For instance, the catalytic activity of arene-osmium(II) complexes in reactions like transfer hydrogenation and oxidation highlights their versatility. mdpi.com The study of polynuclear osmium clusters further expands the scope of homogeneous catalysis, offering unique reaction pathways through the cooperative effects of multiple metal centers. dtu.dk

Lewis Acid Catalysis

Dicationic 16-electron cyclopentadienyl or arene osmium(II) complexes can function as potent Lewis acid catalysts. acs.orgwikipedia.org These electronically unsaturated species are typically generated in situ by abstracting a halide ligand, creating a vacant coordination site for substrate binding. acs.org The Lewis acidic osmium center activates the substrate, often a carbonyl compound, by withdrawing electron density, thereby enhancing its susceptibility to nucleophilic attack. acs.orgwikipedia.org A notable application is in the Diels-Alder reaction, where the osmium(II) complex coordinates to an aldehyde, promoting its reaction with a diene. acs.org The design of chiral ligands for these osmium catalysts has enabled the development of asymmetric Lewis acid catalysis, leading to the formation of chiral products with high enantioselectivity. acs.org

Cycloaddition Reactions (e.g., Asymmetric Diels-Alder Reactions)

Cyclopentadienyl osmium(II) complexes have emerged as effective catalysts for cycloaddition reactions, most notably the Diels-Alder reaction, a powerful tool for the construction of six-membered rings. acs.orgacs.orgwiley-vch.de Dicationic half-sandwich osmium(II) complexes featuring chiral ligands, such as (S)-BINAP or (S)-BINPO, have been successfully employed to catalyze the asymmetric Diels-Alder condensation of dienophiles like methacrolein (B123484) and ethylacrolein with cyclopentadiene (B3395910). acs.org These reactions proceed with high enantiomeric excesses (ee), often exceeding 90%, and show a strong preference for the formation of the exo adduct. acs.org The catalytic cycle involves the coordination of the dienophile to the chiral osmium(II) center, which then directs the stereochemical outcome of the cycloaddition. acs.org

DienophileDieneCatalystEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
MethacroleinCyclopentadiene[Os(η6-p-cymene){κ2-(P,O)-(S)-BINPO}][SbF6]2>90%≥ 94% (exo)
EthylacroleinCyclopentadiene[Os(η6-p-cymene){κ2-(P,O)-(S)-BINPO}][SbF6]2>90%≥ 94% (exo)

Catalysis of Carbon-Carbon Bond Forming Reactions

Beyond cycloadditions, cyclopentadienyl and arene osmium(II) complexes catalyze a range of other carbon-carbon bond-forming reactions. mdpi.comacs.org For example, the dimer [{OsCl(μ-Cl)(η6-p-cymene)}2] has been shown to efficiently promote the cyclopropanation of styrenes with ethyl diazoacetate. mdpi.com Furthermore, osmium(II) complexes have been instrumental in the development of novel C-C coupling methodologies. The reaction of [(NH4)2OsCl6] with certain phosphine (B1218219) ligands can lead to the dehydrogenative coupling of two of the phosphine's o-methyl groups, forming a trans-stilbene-type ligand coordinated to the osmium(II) center. acs.org More recently, cymene-osmium(II) complexes with chelating pyridinyl- and phosphino-guanidine ligands have been utilized as active catalysts for the Friedel-Crafts reaction between trans-β-nitrostyrene and N-methyl-2-methylindole. mdpi.com

Transfer Hydrogenation and Reduction Reactions

Osmium(II) complexes, particularly half-sandwich arene and cyclopentadienyl derivatives, are highly effective catalysts for transfer hydrogenation and other reduction reactions. nih.govacs.orgnih.gov These reactions typically involve the transfer of hydrogen from a donor molecule, such as 2-propanol or formic acid, to a substrate like a ketone, aldehyde, or imine. mdpi.comnih.gov Chiral osmium(II) complexes, often prepared in situ from a precursor like [{OsCl(μ-Cl)(η6-p-cymene)}2] and a chiral ligand, can achieve high enantioselectivities in the asymmetric transfer hydrogenation of prochiral ketones. mdpi.comnih.gov The mechanism is believed to proceed through an 18-electron osmium hydride intermediate. nih.gov Organo-osmium(II) 16-electron complexes have also shown high turnover frequencies and enantioselectivities in the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives and the reduction of quinones. acs.org

SubstrateCatalyst SystemHydrogen SourceProductEnantiomeric Excess (ee)Conversion/Yield
Acetophenone[{OsCl(μ-Cl)(η6-p-cymene)}2] / (1R,2S)-(+)-cis-1-amino-2-indanol / KOtBu2-Propanol1-Phenylethanol≥ 89%-
Acetophenone[Os(η6-p-cymene)(TsDPEN)]Formic acid/triethylamine1-PhenylethanolHighModerate to high
CyclohexanoneCationic Os(II) imino-pyridine complexes / NaOH2-PropanolCyclohexanol-≥90%

Oxidation Reactions

While often associated with reduction catalysis, osmium(II) complexes can also catalyze oxidation reactions. mdpi.comtandfonline.com Cationic arene-osmium(II) complexes with bidentate imino-pyridine ligands have been shown to efficiently catalyze the selective oxidation of styrene (B11656) to benzaldehyde (B42025) using sodium periodate (B1199274) as the oxidant. mdpi.com Mechanistic studies suggest that these reactions proceed through the initial oxidation of the Os(II) complex to a dioxo arene-osmium(VI) species, which is the active oxidant. mdpi.com Osmium complexes have also been used in the oxidation of alcohols. rsc.org For instance, triosmium dodecacarbonyl can catalyze the oxidation of various alcohols, including glycerol, using hydrogen peroxide. rsc.org

Hydration of Nitriles

The catalytic hydration of nitriles to amides is another important transformation facilitated by osmium(II) complexes. nih.govresearchgate.netacs.orgacs.org Cymene-osmium(II) complexes containing phosphinous acid ligands, such as [OsCl2(η6-p-cymene)(PMe2OH)], have proven to be highly active and versatile catalysts for this reaction. researchgate.net These catalysts can operate in water as the solvent without the need for basic additives and show a high tolerance for various functional groups on the nitrile substrate. researchgate.net The mechanism is thought to involve the formation of a five-membered metallacyclic intermediate generated by the intramolecular addition of the P-OH group to the osmium-coordinated nitrile. mdpi.com Another effective catalyst system involves the osmium hexahydride complex, OsH6(PiPr3)2, which promotes the hydration of aliphatic nitriles. nih.govacs.org

NitrileCatalystSolventTemperatureProduct
Various aromatic and aliphatic nitriles[OsCl2(η6-p-cymene)(PMe2OH)]Water80 °CCorresponding primary amides
Aliphatic nitrilesOsH6(PiPr3)2-100 °CCorresponding amides

Cyclopropanation Reactions

Cyclopentadienyl osmium(II) complexes have demonstrated their utility as catalysts in cyclopropanation reactions, the formation of a cyclopropane (B1198618) ring from an alkene and a carbene precursor. These reactions are fundamental in organic synthesis for constructing three-membered rings, which are versatile building blocks.

Arene-osmium(II) halide dimers, such as [{OsCl(μ-Cl)(η6-p-cymene)}2], have been shown to efficiently promote the cyclopropanation of styrene derivatives using ethyl diazoacetate (EDA) at 80 °C. mdpi.com These reactions yield cyclopropane products with stereoselectivities (cis/trans ratios) that are comparable to those achieved with more conventional rhodium- and ruthenium-based catalysts. mdpi.com The catalytic activity is influenced by the halide ligand, with positive results observed for chloro, bromo, and iodo derivatives in the cyclopropanation of isobutyl vinyl ether with 3-tert-butyldiazoindene. mdpi.com

Osmium porphyrin complexes have also emerged as highly effective catalysts for the cyclopropanation of various alkenes with ethyl diazoacetate. iastate.edu A notable feature of this system is the exceptionally high anti/syn isomer ratio it produces, reaching up to 10 for the reaction with styrene. iastate.edu Mechanistic studies have led to the isolation and characterization of a key intermediate, the catalytically active carbene complex (TTP)Os=CHCO2Et (TTP = meso-tetra-p-tolylporphyrin). iastate.edu The stoichiometric reaction of this isolated carbene complex with styrene yields the cyclopropane product with the same stereoselectivity observed in the catalytic process, providing strong evidence for its role in the catalytic cycle. iastate.edu

CatalystAlkene SubstrateDiazo ReagentProduct YieldStereoselectivity (trans/cis or anti/syn)Reference
[{OsCl(μ-Cl)(η6-p-cymene)}2]StyreneEthyl Diazoacetate (EDA)HighComparable to Rh/Ru catalysts mdpi.com
[{OsBr(μ-Br)(η6-p-cymene)}2]Isobutyl vinyl ether3-tert-butyldiazoindeneGood- mdpi.com
[(TTP)Os]2StyreneEthyl Diazoacetate (EDA)73% (stoichiometric)a/s = 11.5 iastate.edu

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique driven by metal-carbene catalysts, used to produce polymers from cyclic olefins. Cyclopentadienyl osmium(II) complexes have been identified as effective precursors for ROMP catalysts.

The dinuclear complex Cp2Os2Br4 (Cp = pentamethylcyclopentadienyl) and related mononuclear pentamethylcyclopentadienyl osmium compounds are effective catalysts for the ROMP of norbornene. acs.orgillinois.edu The catalytic activity can be significantly enhanced by treating Cp*2Os2Br4 with methylaluminoxane, resulting in a highly active system capable of producing up to 167 kg of polynorbornene per mole of catalyst at room temperature. acs.org The resulting polymer is largely insoluble in organic solvents and characterized by a predominance of cis double bonds. acs.orgillinois.edu

Benzylidene-osmium(II) complexes bearing N-heterocyclic carbene (NHC) ligands, such as [(η6-p-cymene)OsCl(CHPh)(NHC)][OTf], have also been developed as efficient initiators for ROMP. acs.org These complexes successfully polymerize cyclooctene. mdpi.comacs.org For instance, using 0.1% of the catalyst in 1,2-dichloroethane (B1671644) at 60 °C, polyoctenamer was obtained in high yields (82-99%) after 20 hours. acs.org Interestingly, while the ruthenium analogue of [{OsCl(μ-Cl)(η6-p-cymene)}2] preferentially catalyzes the ROMP of cyclooctene, the osmium complex primarily yields the cyclopropanation product, with only minor amounts of the ROMP polymer being formed. mdpi.com

Catalyst PrecursorMonomerCo-catalyst/ActivatorPolymer YieldPolymer CharacteristicsReference
Cp*2Os2Br4NorborneneMethylaluminoxaneUp to 167 kg/mol OsInsoluble, predominantly cis double bonds acs.org
[(η6-p-cymene)OsCl(CHPh)(IPr)][OTf]CycloocteneNone99%~30% cis content acs.org
[(η6-p-cymene)OsCl(CHPh)(IMes)][OTf]CycloocteneNone82%~30% cis content acs.org

C-H Functionalization in Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its potential to streamline synthetic routes by avoiding pre-functionalized starting materials. mt.comyoutube.com Cyclopentadienyl osmium(II) complexes are emerging as promising catalysts for a variety of C-H functionalization reactions. acs.orgrsc.org

Osmium(II) complexes can catalyze the activation of various types of C-H bonds, including C(sp³)–H, C(sp²)–H, and C(sp)–H. acs.org For instance, the cationic fragment [η5-CpOs(CO)2]+ forms remarkably stable σ-complexes with alkanes like ethane, n-pentane, and cyclopentane, which are key intermediates in C-H activation pathways. rsc.org

Significant progress has been made in developing asymmetric C-H functionalization reactions. Chiral Os(II) complexes featuring Salox ligands have been found to be highly efficient for the enantioselective amidation of γ-C(sp³)–H bonds, leading to the synthesis of enantioenriched pyrrolidinones. researchgate.net The design of chiral cyclopentadienyl ligands is another strategy being explored to induce enantioselectivity in C-H functionalization reactions catalyzed by group 9 metals, a concept that can be extended to osmium catalysis. mdpi.com

Furthermore, cyclometalated osmium compounds, formed through intramolecular C-H activation, are important intermediates and catalysts in their own right. mdpi.comnih.gov These pincer-type complexes and other cyclometalated species have shown activity in reactions such as the dehydrogenation of alcohols and the hexamerization of phenylacetylene (B144264). mdpi.com The development of Os(II)-based systems for C-H functionalization continues to be an active area of research, with the potential to provide new and efficient methods for constructing complex organic molecules. rsc.orgresearchgate.net

Theoretical and Computational Studies of Cyclopentadienyl Osmium Ii Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of heavy transition metal complexes like those of osmium. DFT calculations have been extensively applied to cyclopentadienyl (B1206354) osmium(II) systems to predict and rationalize their structure, stability, and reactivity.

DFT calculations provide a detailed picture of the electronic distribution and bonding within cyclopentadienyl osmium(II) complexes. The osmium(II) center in these complexes is a d⁶ species, which typically results in a diamagnetic, singlet ground state, a feature confirmed by DFT computations on analogous osmium(II) systems. mdpi.com Analysis of the molecular orbitals (MOs) reveals the nature of the interaction between the osmium center and the cyclopentadienyl (Cp) ligand, as well as other ancillary ligands.

A key aspect of the bonding is the significant covalent character of the metal-ligand interactions, particularly the π-bonding. rsc.org In systems like osmocene, the interaction involves the donation from the filled π-orbitals of the Cp ring to the empty d-orbitals of the osmium center, and critically, back-donation from the filled d-orbitals of osmium into the empty π*-orbitals of the Cp ligand. This back-donation is crucial for the stability of the complex. In related aromatic osmacycles, DFT has shown that π-bonding molecular orbitals are generated from the interaction of osmium d-orbitals with the π-system of the organic framework. nih.gov For instance, studies on osmium iminoxolene complexes indicate that the π-bonding orbitals are a hybrid of metal and ligand orbitals, with the osmium orbitals contributing about 40% to their character. rsc.org

The structural consequences of this bonding are evident in bond lengths. The average Os–C(ring) bond length in octamethylosmocene, (η⁵-C₅Me₄H)₂Os, is 2.187 Å, which is very similar to that in osmocene (2.19 Å) and decamethylosmocene (2.18 Å), indicating a consistent and strong Os-Cp bond across these related structures. researchgate.net

A notable example is the study of osmium σ-methane complexes of the type [(C₅R₅)Os(diphosphine)(CH₄)]⁺. researchgate.net DFT calculations demonstrated that the stability of the σ-methane adduct relative to its methyl/hydride tautomer is highly sensitive to the electronic properties of both the cyclopentadienyl and the diphosphine ligands. acs.org The initial finding was that electron-donating ligands on both the Cp ring (like C₅Me₅) and the phosphine (B1218219) stabilized the methyl/hydride form. researchgate.net This suggested that decreasing the electron richness of the osmium center by using more electron-withdrawing ligands should favor the σ-methane complex. researchgate.net

Subsequent DFT calculations confirmed this hypothesis. researchgate.netacs.org It was predicted that replacing an electron-donating diphosphine ligand with a more electron-withdrawing, fluorinated phosphine like (CF₃)₂PCH₂P(CF₃)₂ would reverse the relative stability, making the σ-methane complex the more stable tautomer. researchgate.net Specifically, calculations showed that weakly donating and sterically small ancillary ligands stabilize the σ-methane structure. acs.org This stabilization arises from a higher ratio of C-H σ → Os d-orbital donation relative to the Os d → C-H σ* back-donation. researchgate.net

Table 1: DFT Calculated Ligand Effects on the Relative Stability of [(C₅Me₅)Os(diphosphine)(CH₄)]⁺ vs. its Methyl/Hydride Tautomer
Diphosphine LigandRelative Energy of σ-Methane Tautomer (kcal/mol)Key Ligand Property
dmpm+5.0Electron-donating
(CF₃)₂PCH₂P(CF₃)₂ (dfmpm)-1.7Electron-withdrawing

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of the energies of intermediates, transition states, and products. This provides crucial thermodynamic and kinetic information about reaction pathways.

In the study of the [(C₅R₅)Os(diphosphine)(CH₄)]⁺ system, DFT calculations established the relative energies of the two key isomers. With the dmpm ligand, the σ-methane tautomer was found to be approximately 5 kcal/mol less stable than the methyl/hydride complex. researchgate.net However, switching to the electron-withdrawing dfmpm ligand was predicted to make the σ-methane complex more stable by 1.7 kcal/mol. researchgate.net Furthermore, these calculations provided insight into the kinetic stability of the complex by determining the energy barrier for the dissociation of the methane (B114726) ligand, which was calculated to be 12.1 kcal/mol, high enough for the complex to be observable at low temperatures. researchgate.net

In other osmium systems, DFT has been used to evaluate thermodynamic driving forces. For example, the skeletal rearrangement of an osmaindenol to a metallapentalene is computationally shown to be driven by the favorable thermodynamics of expanding the aromatic system. nih.gov Similarly, the aromatic character of a chloroosmacyclopentatriene was supported by a calculated isomerization stabilization energy of -11.3 kcal/mol relative to a non-aromatic isomer. nih.gov

A significant application of DFT is the simulation of spectroscopic properties, which aids in the interpretation of experimental data and the prediction of molecular properties. This includes NMR chemical shifts, vibrational frequencies, and, importantly, redox potentials.

The prediction of redox potentials is particularly valuable for understanding the electrochemical behavior of osmium complexes. DFT calculations have been successfully used to model the redox behavior of various osmium(II) complexes. mdpi.com Studies on bis(terpyridine)osmium(II) complexes revealed a linear correlation between experimentally measured redox potentials and the DFT-calculated energy difference between the oxidized and reduced states of the complex. mdpi.com This demonstrates that the effect of electron-donating or electron-withdrawing substituents on the ligands can be accurately modeled. mdpi.com

For osmium complexes, it is sometimes necessary to account for relativistic effects, such as spin-orbit coupling. Calculations have shown that the spin-orbit coupling effect on the predicted redox potential for an Os(II/III) couple can be significant, on the order of -0.30 eV. mdpi.com

Another spectroscopic parameter that can be simulated is the Nucleus-Independent Chemical Shift (NICS), which is used to assess the aromaticity of a system. For a chloroosmacyclopentatriene, a calculated NICS(1)zz value of -9.97 ppm strongly supported its classification as an aromatic metallacycle. nih.gov

Table 2: Correlation of Experimental and DFT-Calculated Properties for Osmium(II) Complexes
PropertyMethodologyFindingReference
Redox PotentialDFT Energy Differences (Oxidized vs. Reduced)Linear correlation with experimental E₁/₂ mdpi.com
Spin-Orbit CouplingCASSCFCorrection of -0.30 eV for Os(II/III) potential mdpi.com
Aromaticity (NICS)DFT (PBE/x2c-TZVPall)Calculated value of -9.97 ppm indicates aromaticity nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods are pivotal in elucidating complex reaction mechanisms, identifying transient intermediates and transition states that are experimentally elusive. For cyclopentadienyl osmium(II) complexes, these studies have shed light on processes like C-H bond activation, cyclometalation, and ligand coupling reactions.

The mechanisms for cyclometalation in osmium complexes are often more complex than for their lighter congeners like ruthenium, typically requiring more forcing conditions. mdpi.com Computational studies suggest these reactions can proceed through various pathways, including oxidative addition and C-H bond activation. mdpi.com For example, the reaction of an osmium precursor with 2-vinylpyridine (B74390) was found to proceed via several isolable intermediates, providing a computational and experimental snapshot of the cyclometalation pathway. mdpi.com

In another example, the cyclopentadienyl-osmium moiety was shown to act as a template in the coupling of phenylacetylene (B144264) with a phosphine ligand. acs.org The mechanism involves the initial formation of a π-alkyne derivative, which then undergoes an intramolecular coupling reaction. acs.org Computational studies of related rhodium cyclopentadienyl systems, which serve as excellent models, have detailed the mechanism of C-H activation of a Cp* methyl group. nih.gov These calculations revealed a solvent-assisted pathway involving a Rh(I)-fulvene intermediate, highlighting the intricate role that even supposedly "innocent" solvent molecules can play in the reaction mechanism. nih.gov DFT calculations can map out the entire reaction profile, identifying key intermediates and the transition states that connect them, thereby providing a complete mechanistic picture. nih.gov

Aromaticity and π-Conjugation in Osmium Metallocenes and Related Systems

The concept of aromaticity, once confined to organic chemistry, has been expanded to include organometallic compounds, with metallocenes being prime examples. Osmocene, [(C₅H₅)₂Os], is a classic aromatic metallocene. Computational studies on related osmium systems have further explored the boundaries of metalloaromaticity.

A compelling example is the study of a five-membered chloroosmacyclopentatriene. nih.gov This planar complex was investigated using DFT to determine its aromatic character. The calculation of NICS values, a magnetic criterion for aromaticity, yielded a large negative value (-9.97 ppm), providing strong evidence for aromaticity. nih.gov The analysis of its π-system revealed four occupied π-type molecular orbitals, consistent with a Möbius aromatic system containing 8π electrons. nih.gov The study also highlighted the role of dπ-pπ back-donation from the osmium d-orbitals to the π-system of the metallacycle. nih.gov

Furthermore, computational studies have shown that aromaticity can be a thermodynamic driving force in reactions. The skeletal rearrangement of an osmaindenol (containing an osmabenzene (B1577212) unit) to form a metallapentalene is driven by the expansion of the π-conjugated aromatic system, which represents a more stable electronic configuration. nih.gov The bond lengths within the six-membered osmabenzene ring of the starting material were found to be delocalized, consistent with an aromatic structure. nih.gov These studies underscore how computational chemistry can quantify fundamental concepts like aromaticity and link them to the observed reactivity and stability of cyclopentadienyl osmium complexes.

Ligand Field Theory and Advanced Electronic Structure Calculations

The electronic structure of osmocene, an 18-valence electron metallocene, has been a subject of significant theoretical interest. Advanced computational methods are essential to unravel the subtleties of the osmium-cyclopentadienyl (Cp) bonding.

Ligand Field Theory (LFT) provides a framework for understanding the d-orbital splittings in transition metal complexes. In organometallic compounds like osmocene, the high-level ab initio Ligand Field Theory (aiLFT) method serves as a powerful tool to computationally derive d-orbital energy sequences and bonding parameters. While specific aiLFT parameters for osmocene are not extensively documented in readily available literature, the general approach for metallocenes involves fitting computationally derived energies to local cellular ligand field (CLF) σ, π, and δ bonding parameters. For the analogous ferrocene (B1249389), the cyclopentadienyl anion (Cp⁻) acts as a strong field ligand, being a weak σ donor but a strong π donor. This leads to a low-spin d⁶ configuration, a characteristic shared by osmocene.

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure. These studies confirm that osmocene, like ruthenocene, adopts an eclipsed conformation in its crystalline state, in contrast to the staggered conformation of ferrocene. Theoretical calculations of the electrostatic potential on the molecular surface of metallocenes show a growing negative potential around the metal center in the sequence Fe < Ru < Os. This increased electronegative potential for osmium suggests it has the largest capability to act as a hydrogen-bond acceptor, which helps stabilize the eclipsed conformation through anagostic C-H···Os interactions.

The molecular orbitals of osmocene are formed from the combination of the osmium valence orbitals (5d, 6s, 6p) and the π molecular orbitals of the two cyclopentadienyl ligands. The resulting molecular orbital diagram shows a set of bonding, non-bonding, and anti-bonding orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity and electronic transitions of the molecule. In osmocene, the HOMO is typically of metal d-orbital character, while the LUMO has contributions from the ligand π* orbitals.

Table 1: Selected Computational Insights into the Electronic Structure of Osmocene

PropertyComputational FindingSignificance
Conformation Eclipsed (D5h symmetry) is the ground state.Contrasts with staggered ferrocene; stabilized by anagostic C-H···Os interactions.
Electrostatic Potential The metal center has the most negative potential among the Fe, Ru, Os triad.Indicates strong H-acceptor capability, influencing intermolecular interactions.
Bonding Character Significant covalent character with π-backbonding from Os to Cp rings.Contributes to the high thermal and chemical stability of the molecule.
HOMO-LUMO Gap The energy gap is substantial, contributing to its stability.The nature of these frontier orbitals dictates the molecule's reactivity and spectroscopic properties.

This table is generated based on qualitative and comparative findings from the reviewed computational literature.

Molecular Dynamics and Ab Initio Simulations

Molecular dynamics (MD) and ab initio simulations provide a window into the dynamic behavior of osmocene and the energetics of its various conformations. These methods are crucial for understanding phenomena such as the rotation of the cyclopentadienyl rings and the stability of the molecule.

One of the most studied dynamic processes in metallocenes is the rotation of the Cp rings around the metal-Cp axis. While the rings in ferrocene rotate with a very low barrier (calculated to be around 0.9 kcal/mol), the situation in osmocene is influenced by stronger intermolecular forces in the solid state. researchgate.net Ab initio calculations on metallocene dimers have shown that dispersion forces play a significant role in their stabilization. wikipedia.org

Calorimetric measurements and computational studies have revealed that osmocene undergoes a high-temperature phase transition at 421.5 K. Below this temperature, it exists in an ordered phase with an eclipsed conformation. Above this temperature, it transitions to a disordered phase where the cyclopentadienyl rings exhibit dynamic disorder, involving both seesaw-like tilts and rotations around the molecular pseudo-C5 axis. This transition indicates that the rings are in hindered rotation, dynamically moving between staggered and eclipsed conformations. The significant entropy change associated with this transition (ΔS = 9.9 J mol⁻¹ K⁻¹) confirms the order-disorder nature of this process. The energy required for this transition is linked to the breaking of the stabilizing anagostic C-H···Os bonds present in the crystal lattice.

Ab initio calculations are also employed to determine other fundamental properties, such as optimized geometries and vibrational frequencies. These calculations, often performed using methods like Møller-Plesset perturbation theory (MP2) or high-level DFT, can predict bond lengths, bond angles, and the frequencies of vibrational modes with high accuracy. These calculated vibrational spectra can then be compared with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral features.

Table 2: Data from Theoretical and Simulation Studies of Osmocene

ParameterValueMethod/Comment
Phase Transition Temperature 421.5 KCalorimetry and structural analysis; transition to a dynamically disordered phase.
Transition Entropy (ΔS) 9.9 J mol⁻¹ K⁻¹Calorimetry; indicates an order-disorder transition mechanism.
Rotational Dynamics Hindered rotation of Cp rings in the solid state.Inferred from phase transition data; breaking of C-H···Os bonds enables disorder.
Relative Dimer Interaction Energy Isomer 1: 0.0 kcal/mol, Isomer 2: 1.1 kcal/mol, Isomer 3: 3.0 kcal/mol, Isomer 4: 4.7 kcal/molPBE-D2/def2-TZVP calculations on different dimer configurations. wikipedia.org

Emerging Research Directions and Future Outlook in Cyclopentadienyl Osmium Ii Chemistry

Development of Novel Cyclopentadienyl (B1206354) Osmium(II) Architectures

A central theme in the evolution of cyclopentadienyl osmium(II) chemistry is the creation of previously inaccessible molecular structures. These novel architectures are not merely chemical curiosities; they offer the potential for new electronic, catalytic, and material properties.

In-Plane Metallo-annulenes

A significant breakthrough has been the synthesis of in-plane metallo-annulenes, where an osmium atom is embedded within the plane of a carbon macrocycle. acs.orgsustech.edu.cn This achievement addresses a long-standing challenge in organometallic chemistry, as previous metallo-annulenes, like ferrocene (B1249389), featured the metal atom outside the plane of the carbon ring. sustech.edu.cn

Recently, a research team successfully synthesized an aromatic metal-centered mdpi.comannulene by embedding an osmium atom in the center of the annulene plane. sustech.edu.cn This novel structure was created by designing a cycloaddition strategy between carbolong complexes and an alkyne. sustech.edu.cn The resulting planar metallo-annulene exhibits remarkable stability, being air-stable up to 240°C. sustech.edu.cn

Experimental and computational analyses have confirmed the high aromaticity of this metallo- mdpi.comannulene, which is even greater than that of benzene. sustech.edu.cn This unique structure also displays aggregation-induced emission (AIE) and can be readily functionalized, opening up possibilities for its use as a building block for two- and three-dimensional materials. sustech.edu.cnnih.gov The successful synthesis of these in-plane osmium annulenes provides a new platform for exploring the fundamental concepts of aromaticity and organometallic bonding. sustech.edu.cnnih.govstrategian.comchemistryworld.com

Complexes with Multiple Coplanar Metal-Carbon σ Bonds

Another exciting frontier is the synthesis of osmium complexes featuring multiple coplanar metal-carbon sigma (σ) bonds. These structures are of fundamental interest for understanding C-H bond activation and the formation of organometallic frameworks. nih.gov

Researchers have successfully prepared osmacycles containing two (bis-cyclometalated) and even three (tris-cyclometalated) osmium-carbon σ-bonds. nih.gov These syntheses often involve the reaction of osmium precursors like [OsH6(PiPr3)2] with aromatic ligands such as phenyl-substituted pyrimidines or triazines. nih.gov The formation of these multiple C-H activations leads to pincer-type osmium complexes. nih.gov The synthesis of cyclometalated osmium compounds can be more complex than for other transition metals, often requiring more severe conditions, polar solvents, and specific precursors. nih.gov

Table 1: Examples of Precursors and Ligands for Novel Osmium(II) Architectures

ArchitectureOsmium PrecursorLigand TypeResulting Complex Type
In-Plane Metallo-annulenesCarbolong complexesAlkynesAromatic metal-centered mdpi.comannulene
Multiple Coplanar M-C σ Bonds[OsH6(PiPr3)2]Phenyl-substituted pyrimidines/triazinesbis- and tris-cyclometalated pincer complexes

Integration into Advanced Materials and Nanotechnology

The unique electronic and photophysical properties of cyclopentadienyl osmium(II) complexes make them attractive candidates for incorporation into advanced materials and nanotechnologies. Their robust stability and tunable features are key advantages in this context. sustech.edu.cn

The newly synthesized planar metallo-annulenes, for instance, are considered promising building blocks for advanced materials due to their high stability and ease of functionalization. sustech.edu.cnnih.gov Their aggregation-induced emission properties could be harnessed for applications in sensors and optoelectronic devices. sustech.edu.cn Furthermore, osmium(II) polypyridyl complexes, while having lower emission quantum yields than some other transition metal complexes, are being explored for cellular imaging and as photosensitizers in photodynamic therapy. nih.gov The development of new synthetic routes to these polypyridyl complexes is expanding the library of available compounds for such applications. acs.org

Green Chemistry Approaches in Organoosmium Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to organometallic compounds, including those of osmium. nih.govijfmr.comforensicpaper.com The focus is on developing more sustainable and environmentally benign processes that minimize waste and the use of hazardous substances. ijfmr.comforensicpaper.comiwu.edu

Key strategies in green organoosmium synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycols is a primary goal. nih.govijfmr.compaperpublications.org Water is particularly attractive due to its non-toxic nature, high heat capacity, and ready recyclability. ijfmr.com The course of reactions to synthesize half-sandwich osmium complexes has been shown to be highly dependent on the solvent used. researchgate.net

Catalysis: Employing catalytic methods over stoichiometric reactions is a cornerstone of green chemistry as it reduces waste. paperpublications.org The development of efficient and recyclable osmium-based catalysts is an active area of research.

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is crucial for minimizing by-products. ijfmr.com

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis can reduce energy consumption and reaction times. nih.gov

Expanding the Catalytic Scope to New Transformations

While ruthenium analogues have been more extensively studied, arene-osmium(II) complexes are demonstrating significant potential in homogeneous catalysis, in some cases showing comparable or even superior activity. mdpi.com Researchers are actively working to expand the catalytic repertoire of these osmium complexes to new and challenging chemical transformations.

Recent studies have shown the effectiveness of arene-osmium(II) complexes in a variety of catalytic reactions, including:

Transfer Hydrogenation and Hydrogenation: These complexes, often in combination with a base, are active catalysts for the reduction of ketones to alcohols. mdpi.com

C-C Bond Forming Reactions: Osmium catalysts have been successfully employed in reactions like the Diels-Alder reaction and Friedel-Crafts alkylations. mdpi.com For example, cationic cymene-osmium(II) complexes have been used to catalyze the Diels-Alder reaction of cyclopentadiene (B3395910) with methacrolein (B123484). mdpi.com

Nitrile Hydration: Certain cymene-osmium(II) complexes with phosphinous acid-type ligands have shown excellent activity in the hydration of nitriles to amides, even in pure water. mdpi.com

The ability to tune the steric and electronic properties of the auxiliary ligands attached to the osmium center allows for the optimization of catalytic activity and selectivity for specific transformations. mdpi.com

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern organometallic research, enabling the predictive design and optimization of new cyclopentadienyl osmium(II) complexes. researchgate.netprinceton.edu Theoretical calculations provide deep insights into the electronic structure, stability, and reactivity of these molecules, guiding experimental efforts. researchgate.netprinceton.eduornl.gov

Density functional theory (DFT) is a widely used method to:

Predict Molecular Geometries: Accurately calculate the three-dimensional structures of osmium complexes.

Analyze Electronic Properties: Understand the nature of bonding, orbital interactions, and electron distribution, which are crucial for predicting reactivity and spectroscopic properties. researchgate.net

Model Reaction Mechanisms: Elucidate the step-by-step pathways of catalytic cycles and other chemical transformations, helping to identify rate-determining steps and optimize reaction conditions. researchgate.net

Screen Potential Candidates: Computationally evaluate a large number of potential ligand and substrate combinations to identify promising candidates for synthesis and testing, thereby accelerating the discovery process. ornl.gov

For example, computational studies have been instrumental in confirming the aromaticity of the novel in-plane metallo-annulenes and in understanding the factors that contribute to the stability of osmium complexes with aromatic ligands. sustech.edu.cnresearchgate.net As computational methods continue to improve in accuracy and efficiency, their role in the rational design of next-generation cyclopentadienyl osmium(II) complexes will undoubtedly grow. princeton.edu

Q & A

Q. What are the established synthesis routes for cyclopenta-1,3-diene derivatives, and how do reaction conditions influence product purity?

Cyclopenta-1,3-diene can be synthesized via thermal decomposition of cyclopentanone with acid catalysts, dehydrogenation of cyclopentene using Pt/Pd catalysts, or retro-Diels-Alder cleavage of dicyclopentadiene . Product purity depends on temperature control (e.g., avoiding side reactions like polymerization) and catalyst selection. For example, Pt catalysts yield higher selectivity but require inert atmospheres to prevent oxidation . Purity validation should include GC-MS and 1H^1H-NMR to confirm absence of oligomeric byproducts.

Q. How can the electronic structure of osmium(2+) complexes with cyclopenta-1,3-diene ligands be experimentally characterized?

X-ray crystallography is critical for determining coordination geometry (e.g., η5^5-binding of cyclopenta-1,3-diene to Os2+^{2+}). Pair this with UV-Vis spectroscopy to analyze d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which reflect electronic perturbations in the Os2+^{2+} center . Cyclic voltammetry further quantifies redox potentials, distinguishing Os2+^{2+}/Os3+^{3+} couples from ligand-centered processes .

Q. What methodologies validate the aromaticity of cyclopenta-1,3-diene in osmium complexes?

Use magnetic criteria (NICS calculations via DFT) to assess aromaticity. Experimentally, 1H^1H-NMR chemical shifts (downfield shifts for diatropic ring currents) and bond-length alternation ratios from crystallography (closer to 1.0 indicate higher aromaticity) are key . Compare results with free cyclopenta-1,3-diene to isolate ligand-metal electronic effects.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in corrosion inhibition data for cyclopenta-1,3-diene derivatives?

Conflicting experimental corrosion rates (e.g., in HCl vs. H2_2SO4_4) arise from solvent-specific adsorption mechanisms. DFT simulations (B3LYP/6-311++G**) can model inhibitor-metal interactions, identifying adsorption sites and energy barriers. For example, cyclopenta-1,3-diene derivatives exhibit stronger adsorption on Fe(110) in HCl due to Cl^- co-adsorption, validated by MD simulations of interfacial dynamics . Cross-validate with electrochemical impedance spectroscopy (EIS) to correlate theoretical binding energies with experimental charge-transfer resistances.

Q. What experimental design optimizes osmium(2+)-cyclopenta-1,3-diene catalysts for asymmetric Diels-Alder reactions?

To enhance enantioselectivity:

  • Ligand Screening : Test chiral auxiliaries (e.g., BINAP) paired with cyclopenta-1,3-diene.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Kinetic Analysis : Monitor reaction progress via in-situ IR to identify rate-limiting steps.
    Prioritize mechanistic studies (Eyring plots) to distinguish steric vs. electronic control .

Q. How do discrepancies in spectroscopic data for osmium(2+) complexes inform synthetic protocol refinement?

Contradictory IR spectra (e.g., ν(Os-F) in OsF2_2 vs. OsF3_3) may stem from hydrolysis or ligand exchange. Mitigate by:

  • Strict Anhydrous Conditions : Use Schlenk lines for synthesis and handling.
  • Complementary Techniques : Pair IR with Raman spectroscopy to differentiate Os-F stretching modes from overlapping signals.
  • Isotopic Labeling : Substitute 18O^{18}O or 2H^2H to confirm assignments .

Methodological Challenges and Solutions

Q. How to address low reproducibility in thermal decomposition studies of cyclopenta-1,3-diene derivatives?

Common pitfalls include inconsistent heating rates and catalyst deactivation. Standardize protocols:

  • Controlled Atmosphere : Use N2_2/Ar flow to prevent oxidation.
  • Calorimetry (DSC/TGA) : Quantify decomposition enthalpies and identify intermediate phases .
  • In-Situ GC-MS : Capture volatile byproducts in real-time .

Q. What strategies resolve ambiguities in corrosion inhibition mechanisms derived from electrochemical data?

When polarization curves and EIS data conflict (e.g., mixed inhibitor vs. cathodic/anodic), employ:

  • Surface Analysis : XPS or ToF-SIMS to map adsorbed inhibitor layers.
  • Theoretical Modeling : Molecular docking simulations (AutoDock Vina) to predict inhibitor orientation on metal surfaces .

Data Analysis and Presentation

Q. How should researchers statistically validate corrosion inhibition efficiency (%IE) across multiple trials?

Use ANOVA to compare %IE values from triplicate experiments. Report confidence intervals (95%) and outliers via Grubbs’ test. For computational studies, apply error analysis (e.g., ±5 kcal/mol in DFT adsorption energies) .

Q. What are best practices for reporting crystallographic data of osmium(2+) complexes?

  • Deposit CIF Files : In repositories like CCDC or ICSD.
  • R-Factor Criteria : Ensure R1_1 < 5% for high-resolution structures.
  • Thermal Ellipsoids : Include ORTEP diagrams to illustrate disorder .

Literature and Resource Utilization

Q. How to design a literature search strategy for understudied osmium(2+)-cyclopenta-1,3-diene systems?

  • Primary Sources : Prioritize journals like Organometallics or Inorganic Chemistry using SciFinder keywords: "osmium(II) cyclopentadienyl" + "synthesis" or "catalysis."
  • Patent Avoidance : Exclude commercial databases (e.g., Google Patents) to focus on mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.